molecular formula C24H21N3O7 B2868449 1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 892266-29-4

1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2868449
CAS No.: 892266-29-4
M. Wt: 463.446
InChI Key: ZPIUZPGPVOMRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-2,4-dione family, characterized by a bicyclic core with two ketone groups. The substitution pattern includes a 3-nitrobenzyl group at position 1 and a 3,4,5-trimethoxyphenyl moiety at position 2.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O7/c1-32-20-12-17(13-21(33-2)22(20)34-3)26-23(28)18-9-4-5-10-19(18)25(24(26)29)14-15-7-6-8-16(11-15)27(30)31/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIUZPGPVOMRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This quinazoline derivative has been studied for its antimicrobial and anticancer properties, which are critical in the context of increasing antibiotic resistance and the need for novel therapeutic agents.

Chemical Structure

The compound's structure can be represented as follows:

C21H19N3O5\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{O}_{5}

This structure features a quinazoline core substituted with a nitrobenzyl group and a trimethoxyphenyl moiety.

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results showed that:

  • Compound 13 demonstrated an inhibition zone of 15 mm against Escherichia coli and 9 mm against Staphylococcus aureus, with MIC values of 65 mg/mL and 80 mg/mL respectively.
  • Compound 15 showed moderate activity against both bacterial strains with inhibition zones ranging from 10–12 mm.

The compounds were compared to standard antibiotics like ampicillin and vancomycin, with varying degrees of efficacy noted .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably:

  • The compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 1.184 µM, outperforming cabozantinib (IC50 = 16.35 µM).
  • Other derivatives demonstrated antiproliferative activities against HepG2 and MCF-7 cell lines with GI50 values indicating effective growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. The introduction of different substituents at the 1- and 3-positions of the quinazoline ring has been shown to enhance antibacterial and anticancer activities. For instance:

  • Modifications leading to the incorporation of oxadiazole rings significantly improved antibacterial potency.
  • The presence of trimethoxy groups was correlated with increased cytotoxicity against cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A series of quinazoline derivatives were synthesized and tested for antimicrobial properties. Among them, compounds with nitrobenzyl substitutions showed enhanced activity against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Properties

A focused study on the anticancer effects revealed that specific modifications at the N1 and N3 positions resulted in compounds with superior activity against various cancer cell lines. These findings support further exploration into quinazoline derivatives as promising candidates for cancer therapy .

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Position 1 & 3) Molecular Weight logP* Key Features
Target Compound 1-(3-nitrobenzyl), 3-(3,4,5-trimethoxyphenyl) ~400 (estimated) ~3.8 High polarity due to nitro group; enhanced tubulin affinity
1-(3-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione 1-(3-methylbenzyl), 3-(3,4,5-trimethoxyphenyl) 384.3 ~3.5 Reduced electron-withdrawing effects; lower cytotoxicity compared to nitro analog
3-[(4-methylphenyl)methyl]quinazoline-2,4-dione 1-(4-methylbenzyl), 3-H 266.3 3.47 Simplified structure; lower molecular weight and logP limit bioavailability
3-phenylquinazoline-2,4(1H,3H)-dione 3-phenyl, 1-H 266.3 3.47 Minimal substitution; baseline activity for structural comparisons
6-(1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4-dione 6-triazole, 3-phenyl 380.4 N/A Triazole enhances hydrogen bonding; antifungal/antibacterial activity

*logP values estimated using substituent contributions.

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted derivatives (e.g., target compound) show superior cytotoxicity over methyl or hydrogen analogs, likely due to enhanced target binding and metabolic stability .

Trimethoxyphenyl Role : This group is critical for microtubule disruption, as evidenced by combretastatin analogs achieving IC₅₀ values < 1 nM in tubulin polymerization assays .

Triazole vs. Nitro Functionalization : While triazoles improve antimicrobial activity, nitro groups are more effective in anticancer applications, highlighting substituent-dependent therapeutic niches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.